![molecular formula C17H19ClN2O5S3 B3009027 8-(4-Chlorophenyl)sulfonyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898453-22-0](/img/structure/B3009027.png)
8-(4-Chlorophenyl)sulfonyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Description
8-(4-Chlorophenyl)sulfonyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, also known as CTSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. CTSB is a spirocyclic compound that contains both sulfonamide and oxadiazole functional groups. It has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : This compound is synthesized using precursors like 1-Aroyl-2-styrylsulfonylethene, leading to key intermediates for the formation of various sulfur-containing spiro compounds, including diazaspiro[4.5]decane derivatives (Reddy, Babu, & Padmavathi, 2001). Similarly, condensation reactions with compounds like urea, hydrazine hydrate, and hydroxylamine hydrochloride have been utilized in the synthesis of novel sulfur-containing spiro compounds (Reddy, Padmavathi, Seenaiah, & Padmaja, 1993).
Crystallographic Analysis : Studies involving crystallographic analysis of spirohydantoin derivatives, which include diazaspiro[4.5]decane compounds, have provided insights into their molecular structure, crystal structure, and supramolecular arrangements (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Stereochemistry Control : Research has shown that stereochemically controlled synthesis of diazaspiro[4.5]decane derivatives can be achieved, focusing on the controlled creation of single enantiomers and diastereoisomers (Eames, Heras, Jones, & Warren, 1996).
Structural and Conformational Studies
NMR Analysis : The relative configuration of diazaspiro[4.5]decane derivatives has been determined using NMR techniques, providing critical data on their stereochemistry and conformational preferences (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Crystal Packing Analysis : Research has delved into the crystal packing and molecular interactions of diazaspiro[4.5]decane derivatives, giving insights into their stability and potential applications (Lazić et al., 2022).
Chemical Reactions and Properties
Reactivity in Chemical Reactions : Studies have explored the reactivity of spiro compounds like 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione in specific chemical reactions, revealing their potential in synthetic chemistry (Rashevskii et al., 2020).
Synthetic Applications : Synthesis pathways for creating spiro compounds, including those similar to 8-(4-Chlorophenyl)sulfonyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, have been developed, highlighting their potential in producing biologically active compounds (Ogurtsov & Rakitin, 2020).
properties
IUPAC Name |
8-(4-chlorophenyl)sulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S3/c18-14-3-5-15(6-4-14)27(21,22)19-9-7-17(8-10-19)20(11-12-25-17)28(23,24)16-2-1-13-26-16/h1-6,13H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJQKTWSPBSDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Chlorophenyl)sulfonyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |
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